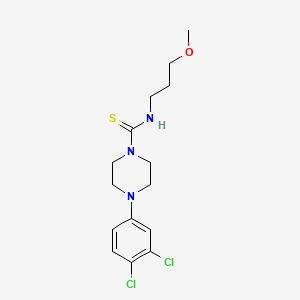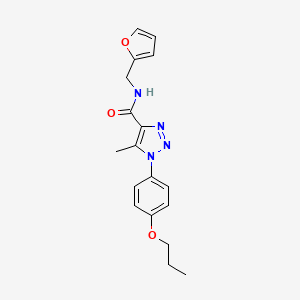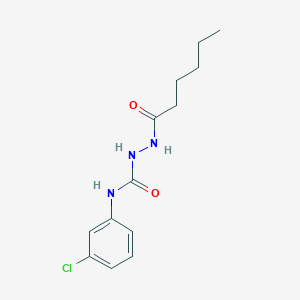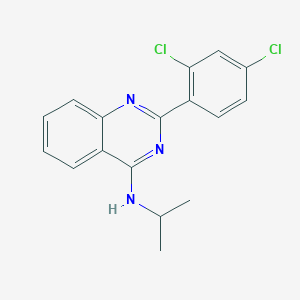
4-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide
描述
4-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide, also known as BMT-54, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
作用机制
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of inflammatory molecules. This compound has also been found to inhibit the activation of certain signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific context in which it is used. In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of blood vessels that are necessary for tumor growth. In inflammation research, this compound has been found to reduce the production of inflammatory molecules and inhibit the migration of immune cells to sites of inflammation. In neurological research, this compound has been found to protect against neuronal damage and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 4-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. This compound has also been shown to have good stability and solubility in water, which makes it easier to work with in lab settings. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds. This means that higher concentrations of this compound may be required to achieve the desired effects, which can be problematic in some experimental settings.
未来方向
There are several potential future directions for research on 4-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of interest is the investigation of the specific signaling pathways and enzymes that are targeted by this compound, which could lead to the development of more targeted therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
科学研究应用
4-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(3-methoxypropyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3OS/c1-21-10-2-5-18-15(22)20-8-6-19(7-9-20)12-3-4-13(16)14(17)11-12/h3-4,11H,2,5-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPHYLWOEDOYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-4-(2-methoxyethyl)-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4744408.png)
![1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4744418.png)
![2-(4-ethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4744428.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4744439.png)
![N'-[5-bromo-2-(3-methylbutoxy)benzylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B4744443.png)

![{2-[(4-methylphenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B4744448.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4744451.png)
![N-(3-acetylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B4744458.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4744463.png)


![2-chloro-4-(5-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4744486.png)

